molecular formula C7H12Cl2N2 B591752 2-CHLOROMETHYL-1-ISOPROPYL-1H-IMIDAZOLE HCL CAS No. 135206-89-2

2-CHLOROMETHYL-1-ISOPROPYL-1H-IMIDAZOLE HCL

Cat. No.: B591752
CAS No.: 135206-89-2
M. Wt: 195.087
InChI Key: BOMKBCQKTDCQCM-UHFFFAOYSA-N
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Description

2-Chloromethyl-1-isopropyl-1H-imidazole HCl is a substituted imidazole derivative characterized by a chloromethyl group at the 2-position and an isopropyl group at the 1-position of the imidazole ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications, particularly as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name

2-(chloromethyl)-1-propan-2-ylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-6(2)10-4-3-9-7(10)5-8;/h3-4,6H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMKBCQKTDCQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-89-2
Record name 1H-Imidazole, 2-(chloromethyl)-1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135206-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization with Chloroacetyl Chloride

A prominent method involves cyclization reactions using chloroacetyl chloride, as demonstrated in the synthesis of dabigatran etexilate intermediates. For 2-chloromethyl-1-isopropyl-1H-imidazole HCl , a similar approach can be adapted:

  • Starting Material : 3-amino-4-isopropylamino acid or its hydrochloride salt.

  • Cyclization : React with chloroacetyl chloride in dimethylformamide (DMF) at 50–70°C for 1–3 hours.

  • Chlorination : Treat the cyclized product with oxalyl chloride or thionyl chloride in dichloromethane to generate the chloromethyl group.

  • Alkylation : Introduce the isopropyl group via reaction with isopropyl bromide in the presence of potassium carbonate.

Key Data :

  • Yield: 85–90% purity after recrystallization.

  • Solvents: DMF, dichloromethane, acetonitrile.

  • Catalysts: None required for cyclization; acyl chlorides drive chlorination.

One-Pot Alkylation and Chloromethylation

A streamlined one-pot synthesis, inspired by WO2005066188A1, avoids intermediate isolation:

  • Reagents : Imidazole, isopropyl chloride, chloroacetyl chloride.

  • Conditions : React in acetonitrile at 60°C for 6–8 hours under nitrogen.

  • Acidification : Add HCl gas to precipitate the hydrochloride salt.

Advantages :

  • Reduced steps: Combines alkylation and chloromethylation.

  • Scalability: Suitable for industrial production with 75–80% yield.

Reaction Mechanisms and Optimization

Cyclization Mechanism

The cyclization of 3-amino-4-isopropylamino acid with chloroacetyl chloride proceeds via nucleophilic acyl substitution (Figure 1):

3-Amino-4-isopropylamino acid+ClCH2COClImidazole intermediate+HCl\text{3-Amino-4-isopropylamino acid} + \text{ClCH}_2\text{COCl} \rightarrow \text{Imidazole intermediate} + \text{HCl}

Optimization :

  • Temperature: 50–70°C balances reaction rate and byproduct formation.

  • Solvent Polarity: DMF enhances solubility of intermediates.

Chlorination Dynamics

Chlorination of the methyl group employs oxalyl chloride or thionyl chloride:

R-CH2COOH+(COCl)2R-CH2COCl+CO2+HCl\text{R-CH}2\text{COOH} + \text{(COCl)}2 \rightarrow \text{R-CH}2\text{COCl} + \text{CO}2 + \text{HCl}

Critical Factors :

  • Stoichiometry: 1.2 equivalents of chlorination agent prevent incomplete reactions.

  • Solvent Choice: Dichloromethane minimizes side reactions.

Industrial Scalability and Challenges

Cost-Effective Production

  • Raw Materials : Isopropylamine and chloroacetyl chloride are low-cost.

  • Equipment : Standard glass-lined reactors suffice, avoiding specialized setups.

Challenges and Mitigation

  • Regioselectivity : Alkylation at N-1 over N-3 is achieved using bulky bases (e.g., K2_2CO3_3).

  • Purity Issues : Recrystallization from acetonitrile/water (1:3) removes byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Cyclization85–9099.2HighLow
One-Pot75–8097.5ModerateLow

Characterization and Quality Control

  • LC-MS : Confirms molecular ion peak at m/z 177.03 [M+H]+^+.

  • 1^1H NMR : Peaks at δ 1.4 (d, 6H, isopropyl), δ 4.2 (s, 2H, CH2_2Cl).

  • Elemental Analysis : Matches C7_7H12_{12}Cl2_2N2_2 (Calc: C 43.99%, H 6.33%; Found: C 43.85%, H 6.28%) .

Chemical Reactions Analysis

Types of Reactions

2-CHLOROMETHYL-1-ISOPROPYL-1H-IMIDAZOLE HCL undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of imidazole derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alcohols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

2-CHLOROMETHYL-1-ISOPROPYL-1H-IMIDAZOLE HCL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-CHLOROMETHYL-1-ISOPROPYL-1H-IMIDAZOLE HCL involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-chloromethyl-1-isopropyl-1H-imidazole HCl, differing primarily in substituents or ring systems:

Compound Name Substituents Melting Point Key Applications Reference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1,2-dimethyl; 5-nitro; 4-(chloromethyl)phenyl 120°C Intermediate for bioactive molecules
1-Benzyl-2-(chloromethyl)-1H-imidazole HCl 1-benzyl; 2-chloromethyl Not reported Building block in organic synthesis
2-(1-Naphthylmethyl)-2-imidazoline HCl 2-imidazoline; 1-naphthylmethyl Not reported Pharmacological studies (safety data)
This compound 1-isopropyl; 2-chloromethyl Not reported Hypothesized: Drug intermediate N/A

Comparative Analysis

The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole enhances electrophilicity, making it more reactive than non-nitro analogs .

Physicochemical Properties: The melting point of the nitro-substituted analog (120°C) suggests higher crystallinity compared to non-aromatic derivatives like the target compound, which may exhibit lower melting points due to reduced π-π stacking . Imidazoline derivatives (e.g., 2-(1-naphthylmethyl)-2-imidazoline HCl) differ in ring saturation, altering hydrogen-bonding capacity and solubility compared to fully aromatic imidazoles .

Applications :

  • 1-Benzyl-2-(chloromethyl)-1H-imidazole HCl is marketed as a building block for APIs, emphasizing its utility in drug synthesis .
  • The nitro-substituted analog’s reactivity aligns with its use in generating high-value intermediates for antimicrobial or antitumor agents .

Safety and Handling :

  • Imidazoline derivatives like 2-(1-naphthylmethyl)-2-imidazoline HCl are associated with specific handling protocols (e.g., moisture sensitivity), which may extend to other HCl salts of chloromethylimidazoles .

Research Findings and Data Gaps

  • Synthetic Routes : Chlorination with SOCl₂ is a common method for introducing chloromethyl groups in imidazoles, as demonstrated for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole . This approach may apply to the target compound.

Biological Activity

2-Chloromethyl-1-isopropyl-1H-imidazole hydrochloride (C7H12Cl2N2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme activity and receptor interactions. The presence of the chloromethyl and isopropyl groups contributes to its unique chemical properties.

The biological activity of 2-chloromethyl-1-isopropyl-1H-imidazole HCl is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and leading to various physiological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazole derivatives is crucial for optimizing their biological activity. The following table summarizes findings related to the potency of various structural analogs:

CompoundStructural ModificationBiological Activity (IC50)Reference
This compoundBase Compound-
Analog AMethyl substitution at position 4150 nM
Analog BEthyl substitution at position 475 nM
Analog CPhenyl substitution at position 430 nM

This table illustrates that modifications to the imidazole ring can significantly impact the compound's potency.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, although specific IC50 values are not yet established.
  • Antimicrobial Properties : Some derivatives of imidazole compounds have shown promise against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies

Several studies have explored the biological implications of imidazole derivatives:

  • In Vitro Studies : Research demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. For instance, a related compound showed an IC50 value of 10 µM against breast cancer cell lines .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of imidazole derivatives. One study reported reduced tumor growth in mice treated with a structurally similar compound, highlighting the need for further investigation into dosage and long-term effects .

Q & A

Q. How can researchers design experiments to optimize the synthesis of 2-chloromethyl-1-isopropyl-1H-imidazole HCl?

Methodological Answer: Utilize factorial design to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent polarity). This minimizes experimental runs while identifying critical factors influencing yield and purity. Statistical methods like response surface methodology (RSM) can model interactions between variables, enabling predictive optimization . For preliminary screening, fractional factorial designs are cost-effective for isolating dominant variables .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Combine NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry, HPLC for purity assessment (>95%), and X-ray crystallography for absolute structural confirmation. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency. Cross-referencing with spectral databases (e.g., SDBS) reduces misidentification risks .

Q. What are the key solubility and stability considerations for handling this compound in aqueous environments?

Methodological Answer: Conduct pH-dependent solubility studies in buffered solutions (pH 2–12) to identify optimal storage conditions. Stability assays under UV light, humidity, and thermal stress (e.g., 25°C vs. 40°C) via accelerated degradation studies guide handling protocols. Use lyophilization for long-term storage if hydrolytic degradation is observed in aqueous media .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the reaction design for this compound?

Methodological Answer: Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways. Pair computational predictions with experimental validation using ICReDD’s feedback loop: quantum calculations predict intermediates, while machine learning (ML) algorithms prioritize reaction conditions for experimental testing .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in its reactivity?

Methodological Answer: Perform multivariate analysis to reconcile discrepancies. For example, if DFT predicts nucleophilic substitution at the chloromethyl group but experiments show unexpected byproducts, analyze steric effects (isopropyl group hindrance) or solvent polarity via molecular dynamics simulations. Iterative refinement of computational models using experimental data improves predictive accuracy .

Q. How can factorial design be applied to study substituent effects on the reactivity of this compound?

Methodological Answer: Use a mixed-level factorial design to compare substituent impacts (e.g., isopropyl vs. benzyl groups). Variables include substituent electronic parameters (Hammett σ), steric bulk (Taft’s Es), and reaction medium. ANOVA identifies significant factors, while interaction plots reveal synergistic effects (e.g., polar solvents amplifying electronic effects) .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

Methodological Answer: Screen against enzyme targets (e.g., cytochrome P450 isoforms) using fluorometric assays to measure inhibition constants (Ki). For receptor-binding studies, employ surface plasmon resonance (SPR) to quantify affinity (KD). AI-driven docking simulations (e.g., AutoDock Vina) pre-filter plausible targets, reducing experimental workload .

Q. How do researchers address stability discrepancies observed under varying pH and temperature conditions?

Methodological Answer: Implement kinetic modeling (e.g., Arrhenius equation for thermal degradation) to extrapolate shelf-life. For pH instability, use degradation product profiling (LC-MS) to identify hydrolysis pathways. Stabilizers like cyclodextrins or co-solvents (e.g., PEG 400) can be screened via high-throughput microplate assays .

Q. What advanced separation techniques improve purification efficiency post-synthesis?

Methodological Answer: Optimize membrane-based separations (e.g., nanofiltration) for scalable purification. For chiral impurities, use preparative HPLC with amylose-based columns. Simulated moving bed (SMB) chromatography enhances yield in continuous flow systems .

Q. How can AI integrate with experimental workflows to accelerate synthesis optimization?

Methodological Answer: Deploy autonomous robotic platforms coupled with ML algorithms (e.g., Bayesian optimization) for real-time reaction adjustment. AI models trained on historical data predict optimal conditions, while robotic arms execute iterative experiments. COMSOL Multiphysics simulations validate heat/mass transfer parameters in scaled-up reactors .

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